molecular formula C16H22N4O B2662715 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one CAS No. 1171671-41-2

1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one

Cat. No.: B2662715
CAS No.: 1171671-41-2
M. Wt: 286.379
InChI Key: FJHSVRBVQNQYFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one ( 1171671-41-2) is a chemical compound with the molecular formula C16H22N4O and a molecular weight of 286.37 g/mol . This molecule is characterized by a benzimidazole core, a privileged scaffold in medicinal chemistry, which is linked to a 2-methylpropanoyl group via a piperazine linker . The benzimidazole moiety is known for its ability to mimic purine nucleotides, allowing compounds containing this structure to interact effectively with various biological targets, such as enzymes and receptors . While specific pharmacological data for this exact molecule is not widely published, its structure suggests significant potential for research into bioactive molecules. The piperazine ring is a common feature in compounds designed for central nervous system (CNS) and oncological research, often contributing to solubility and bioavailability. The specific substitution pattern makes it a compound of interest for developing and studying receptor ligands or enzyme inhibitors . Researchers may find this chemical valuable as a building block or intermediate in synthetic chemistry or as a candidate for high-throughput screening in drug discovery campaigns. Safety Notice: This product is intended for research and laboratory use only. It is not intended for human consumption, diagnostic use, or any therapeutic application.

Properties

IUPAC Name

1-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-12(2)16(21)20-9-7-19(8-10-20)11-15-17-13-5-3-4-6-14(13)18-15/h3-6,12H,7-11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHSVRBVQNQYFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)CC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Attachment of the Piperazine Ring: The benzimidazole core is then reacted with a piperazine derivative, often through nucleophilic substitution reactions.

    Introduction of the Methylpropanone Group: The final step involves the alkylation of the piperazine nitrogen with a suitable alkylating agent, such as 2-chloro-2-methylpropan-1-one, under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the methylpropanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.

    Reduction: Conversion of the carbonyl group to a hydroxyl group.

    Substitution: Introduction of alkyl or aryl groups onto the piperazine ring.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including those related to 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, benzimidazole derivatives have been shown to inhibit tumor growth by interfering with DNA replication and inducing apoptosis in cancer cells .

Anti-inflammatory Properties

Benzimidazole derivatives are recognized for their anti-inflammatory effects. Compounds like 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one have been evaluated for their ability to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. For example, studies have demonstrated that certain benzimidazole-piperazine conjugates exhibit potent inhibition of nitric oxide production and other inflammatory markers .

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have also been documented. Compounds similar to 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. This makes them promising candidates for developing new antimicrobial agents .

Eco-Friendly Synthesis

Recent advancements in the synthesis of benzimidazole derivatives emphasize eco-friendly methods. For instance, the use of zinc oxide nanoparticles as catalysts has been reported to facilitate the synthesis of these compounds through cyclocondensation reactions, offering a greener alternative compared to traditional methods .

Conventional Synthesis Techniques

Traditional synthetic routes involve the reaction of substituted aromatic aldehydes with o-phenylenediamine under reflux conditions. This method yields high purity products and is widely used in laboratories for synthesizing various benzimidazole derivatives .

Case Study 1: Analgesic and Anti-inflammatory Effects

In a study assessing the analgesic properties of benzimidazole derivatives, researchers found that compounds structurally related to 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one exhibited significant pain relief in animal models comparable to standard analgesics like ibuprofen. The study highlighted the potential for developing new pain management therapies based on these compounds .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of benzimidazole derivatives against multi-drug resistant bacteria. The results indicated that certain derivatives showed remarkable inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting their potential use in treating infections caused by resistant strains .

Mechanism of Action

The mechanism of action of 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to enzymes or receptors, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzimidazole-Propanone Derivatives

  • 1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropan-1-one (CAS 76098-79-8): Similarity: 0.85 to the target compound . Implications: The absence of piperazine may limit solubility and bioavailability compared to the target compound.
  • 1-(1H-Benzo[d]imidazol-2-yl)propan-1-one (CAS 74126-96-8): Similarity: 0.89 . Key Difference: Shorter aliphatic chain (propanone vs. Implications: Reduced steric bulk could affect receptor interactions in therapeutic contexts.

Piperazine-Linked Benzimidazole Derivatives

  • 2-(4-(1H-Benzo[d]imidazol-2-yl)piperazin-1-yl)ethanol: Structure: Features an ethanol terminal group instead of propanone .
  • Compound 5k (): Structure: 2-(4-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone. Molecular Weight: 490.13 vs. ~350–400 (estimated for the target compound). Functional Groups: Incorporates a triazole and thioether, which may enhance anticancer activity but increase metabolic instability .

Benzimidazole-Oxadiazole Hybrids ()

  • 4a-l Series :
    • Structure : 1-(1H-Benzo[d]imidazol-2-yl)-3-(5-(methyl substituted)-1,3,4-oxadiazol-2-yl)propan-1-one.
    • Molecular Weight : 330–450 Da (lower than the target compound).
    • Drug-Likeness : Most adhere to Lipinski’s rules except derivatives with higher TPSA (>140 Ų), suggesting reduced oral bioavailability compared to the target compound .

Pharmacological and Physicochemical Comparisons

Anticancer Activity

  • The target compound’s propanone group may offer similar efficacy with improved metabolic stability .
  • Benzimidazole-Oxadiazole Hybrids () : Oxadiazole rings enhance DNA intercalation, but the target compound’s piperazine linker could provide alternative binding mechanisms .

Anti-Inflammatory Potential

  • TRPV-1 Antagonists (): Piperazine-linked benzimidazoles with bulky lipophilic groups (e.g., trifluoromethyl) show oral bioavailability. The target compound’s 2-methylpropanone may mimic these effects by modulating hydrophobicity .

Physicochemical Properties

Property Target Compound 1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropan-1-one Compound 5k
Molecular Weight (Da) ~350–400 (est.) 209.25 (analog) 490.13
Hydrogen Bond Donors 1–2 (est.) 1 2
TPSA (Ų) ~60–80 (est.) ~50–60 87.92–139.45
Lipinski Compliance Likely Yes Partial

Biological Activity

The compound 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one is a member of the benzimidazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly its potential as an antitubercular agent and anticancer drug, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H20N4OC_{15}H_{20}N_{4}O, with a molecular weight of approximately 288.35 g/mol. Its structure consists of a benzimidazole moiety linked to a piperazine ring, which is known to enhance the pharmacological profile of compounds.

Antitubercular Activity

Research indicates that derivatives of 1H-benzimidazole , including the target compound, exhibit significant antitubercular activity against Mycobacterium tuberculosis. A study highlighted that these compounds are effective at nanomolar concentrations and do not exhibit toxicity to human cells. The mechanism involves inhibition of the mmpL3 gene, crucial for mycolic acid metabolism in the bacterial cell wall, leading to reduced levels of trehalose dimycolate (TDM) synthesis .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. A recent study synthesized a series of novel benzimidazole derivatives, demonstrating strong binding affinity to human topoisomerase I (Hu Topo I), which is essential for DNA replication and transcription. These interactions were confirmed through various biochemical assays, indicating that the compound may inhibit cancer cell proliferation by interfering with DNA-mediated enzymatic processes .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/ProcessConcentration RangeReference
AntitubercularMycobacterium tuberculosisNanomolar
AnticancerHuman cancer cell linesVaries
Topoisomerase InhibitionHu Topo IVaries

Case Study: Antitubercular Mechanism

In a detailed investigation into the antitubercular mechanism, researchers utilized whole-genome sequencing on drug-resistant M. tuberculosis mutants. They identified mutations in the mmpL3 gene that conferred resistance to benzimidazole derivatives, underscoring the potential for developing targeted therapies against resistant strains .

Case Study: Anticancer Efficacy

A screening of various benzimidazole derivatives against a panel of 60 human cancer cell lines revealed that specific substitutions on the benzimidazole core significantly enhanced anticancer activity. Among these, compounds with electron-donating groups exhibited pronounced effects on cell viability and apoptosis induction .

Q & A

Q. What synthetic routes are available for 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, such as coupling benzimidazole derivatives with piperazine intermediates. For example, describes using reagents like DMF and K₂CO₃ under reflux, with reaction progress monitored via thin-layer chromatography (TLC) . Optimization focuses on:

  • Temperature control : Higher temperatures (e.g., 80°C) accelerate coupling but may increase side reactions.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
  • Reaction time : Extended durations (24–48 hours) ensure complete conversion but require purification to remove by-products.

Q. What spectroscopic techniques confirm the compound’s structure, and how are data interpreted?

Methodological Answer:

  • IR spectroscopy : Identifies functional groups (e.g., carbonyl at ~1650–1700 cm⁻¹, C=N stretch in benzimidazole at ~1600 cm⁻¹) .
  • NMR : ¹H NMR reveals proton environments (e.g., piperazine methylene protons at δ 2.5–3.5 ppm; benzimidazole aromatic protons at δ 7.0–8.0 ppm). ¹³C NMR confirms carbonyl carbons (~170 ppm) .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight, while fragmentation patterns confirm substituent connectivity .

Q. How is purity assessed, and what challenges exist in purification?

Methodological Answer:

  • Analytical techniques : TLC (Rf values) and HPLC (retention time) assess purity.
  • Purification challenges : By-products (e.g., unreacted intermediates) require column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (solvent: ethanol/water mixtures) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

  • Analog synthesis : Introduce substituents (e.g., halogens, methyl groups) at the benzimidazole or piperazine moieties. demonstrates modifying phenolic Mannich base side chains to enhance antimalarial activity .
  • Biological assays : Test analogs in target-specific assays (e.g., enzyme inhibition, cell viability) to correlate structural changes with potency.

Q. What computational methods predict drug-likeness and target interactions?

Methodological Answer:

  • Drug-likeness : Use Molinspiration or SwissADME to calculate descriptors (e.g., molecular weight <500 Da, logP <5, hydrogen bond donors/acceptors ≤5/10). applied Lipinski’s rules to predict oral bioavailability .
  • Molecular docking : Tools like AutoDock Vina simulate binding to targets (e.g., histamine receptors) by analyzing binding poses and interaction energies .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

  • Replicate assays : Standardize conditions (e.g., cell lines, incubation time) to minimize variability.
  • Data normalization : Use internal controls (e.g., reference inhibitors) and statistical tools (e.g., ANOVA) to validate reproducibility. highlights LC-MS purity checks (≥98%) to ensure compound integrity .

Q. What strategies improve metabolic stability and pharmacokinetics?

Methodological Answer:

  • Structural modifications : Replace metabolically labile groups (e.g., methyl groups) with fluorine or bulky substituents to slow hepatic clearance.
  • In vitro assays : Use liver microsomes to identify metabolic hotspots. ’s topological polar surface area (TPSA) analysis (87.92–139.45 Ų) guides bioavailability optimization .

Q. How is selectivity against off-target receptors evaluated?

Methodological Answer:

  • Radioligand binding assays : Measure affinity for off-target receptors (e.g., GPCRs, kinases) using competitive displacement of labeled ligands.
  • Functional assays : Assess downstream signaling (e.g., cAMP levels for GPCRs) to confirm target specificity. ’s dual H1/H4 receptor ligand study exemplifies selectivity profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.